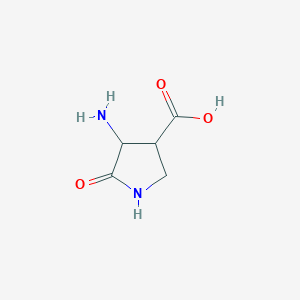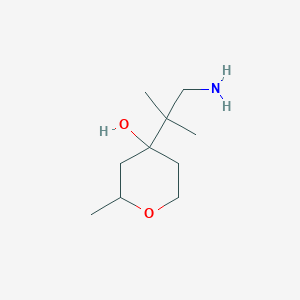
4-Amino-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring with an amino group at the 4-position, a keto group at the 5-position, and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobenzenesulfonamides with itaconic acid at elevated temperatures (140–165°C) to form the desired pyrrolidine ring . Another approach includes the use of proline derivatives, where the carboxylic group at position 5 is coupled to side chains .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free condensation reactions, which are advantageous due to their reduced environmental impact and cost-effectiveness. These methods typically employ high temperatures and specific catalysts to drive the cyclization process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
4-Amino-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activities, including antioxidant and anticancer properties
Mécanisme D'action
The mechanism of action of 4-Amino-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it has been shown to activate the Nrf2 transduction pathway, which plays a role in cellular defense mechanisms .
Comparaison Avec Des Composés Similaires
4-Amino-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
5-Oxopyrrolidine-3-carboxylic acid: Lacks the amino group at the 4-position, which can significantly alter its biological activity.
1-Substituted 5-Oxopyrrolidine-3-carboxylic acids: These compounds have various substituents at the 1-position, leading to different properties and applications.
Pyrrolidine-2-one derivatives: These compounds have a similar pyrrolidine ring structure but differ in the position and nature of functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C5H8N2O3 |
|---|---|
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
4-amino-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c6-3-2(5(9)10)1-7-4(3)8/h2-3H,1,6H2,(H,7,8)(H,9,10) |
Clé InChI |
QLAGNSQDEXBBGO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(=O)N1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13180253.png)





![Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13180272.png)



![1-[(Azetidin-2-yl)methyl]azepane](/img/structure/B13180307.png)
![2-[4-(Aminomethyl)oxan-4-yl]propan-2-ol](/img/structure/B13180313.png)
